6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
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Overview
Description
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative with the molecular formula C10H5F4NO. It is known for its unique chemical properties, which make it valuable in various scientific research applications. The compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct reactivity and potential biological activity .
Scientific Research Applications
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.
Safety and Hazards
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol may cause respiratory irritation, skin irritation, and serious eye irritation. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes and contact with skin and eyes. Wear protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
This compound belongs to the class of quinolines , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
As a quinoline derivative , it may interact with its targets by forming hydrogen bonds, hydrophobic interactions, or π-π stacking interactions. These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological processes, including signal transduction, enzyme catalysis, and ion transport . The specific pathways affected by this compound will depend on its targets and their roles in cellular processes.
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s metabolic stability, while the presence of the hydroxyl group may influence its solubility and absorption
Result of Action
Depending on its targets and mode of action, this compound could potentially modulate a variety of cellular processes, leading to changes in cell function or viability .
Action Environment
The action, efficacy, and stability of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol may be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular context
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of fluorinated anilines and aldehydes, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as acetic acid or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-6-(trifluoromethyl)quinolin-4-ol
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- 6-(trifluoromethoxy)quinolin-4-ol
Uniqueness
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoro-8-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEVTJJXRXWUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.